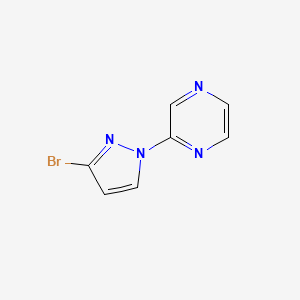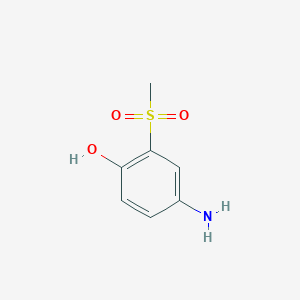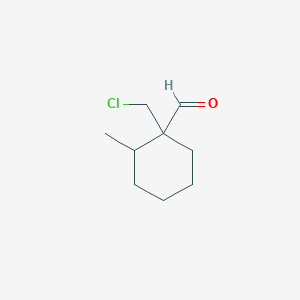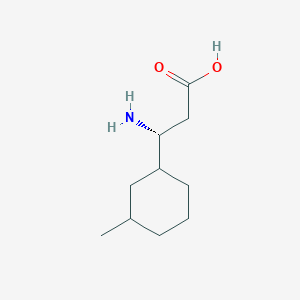
2-(3-Bromo-1H-pyrazol-1-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that contains both pyrazine and pyrazole rings. These types of compounds are known for their versatility in organic synthesis and medicinal chemistry. The presence of a bromine atom on the pyrazole ring adds to its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-5-chloropyrazine with 3-amino-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-(3-Bromo-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom may play a role in enhancing its binding affinity to these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)pyrazine
- 2-(3-Chloro-1H-pyrazol-1-yl)pyrazine
- 2-(3-Iodo-1H-pyrazol-1-yl)pyrazine
Uniqueness
2-(3-Bromo-1H-pyrazol-1-yl)pyrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for the synthesis of diverse heterocyclic structures and bioactive molecules .
Propiedades
Fórmula molecular |
C7H5BrN4 |
|---|---|
Peso molecular |
225.05 g/mol |
Nombre IUPAC |
2-(3-bromopyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-4-12(11-6)7-5-9-2-3-10-7/h1-5H |
Clave InChI |
WFDNZIBEGHAWQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1Br)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)




![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)

